![molecular formula C13H22N2O B3172508 N-[2-(2-氨基-5-甲基苯氧基)乙基]-N,N-二乙胺 CAS No. 946728-68-3](/img/structure/B3172508.png)

N-[2-(2-氨基-5-甲基苯氧基)乙基]-N,N-二乙胺

描述

N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine, also known as DEMA, is an organic compound with a variety of applications in the scientific and medical fields. DEMA is a tertiary amine, containing a nitrogen atom with three attached alkyl groups, and is used in various syntheses, as a reagent in organic chemistry, and in biological research.

科学研究应用

- Polymer-Based Vectors : N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine can serve as a component in polymer-based gene delivery systems. These systems use polymers to encapsulate and protect genetic material (such as plasmids or siRNA) for targeted delivery into cells. The compound’s amino groups facilitate complex formation with nucleic acids, enhancing their stability and cellular uptake .

- Modular Platforms : Researchers have employed this compound in modular platforms for grafting poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) chains. The highly efficient azide–alkyne “click” reaction allows attachment of PDMAEMA to multifunctional amphiphilic diblock copolymers, enabling controlled drug release and gene therapy applications .

- Zinc Complexes : N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine can form metal complexes. For instance, when combined with zinc sulfate heptahydrate in a 1:1 molar ratio, it yields a novel complex. Spectroscopic characterization reveals a distorted square pyramidal geometry, suggesting potential applications in catalysis or materials science .

- Thermal Denaturation Studies : Researchers have investigated the thermal denaturation of DNA using temperature-controlled spectrometry. The compound 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide, derived from N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine, exhibits interesting properties related to DNA stability and interactions .

- Cyanoacetylation Reactions : In one study, 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide was synthesized via cyanoacetylation reactions. These reactions involve the use of 1,4-dithiane-2,5-diol and triethylamine, resulting in the formation of thiophene derivatives. Such compounds may have applications in materials science or organic electronics .

Gene Editing and Delivery Systems

Metal Complex Synthesis

Thiophene Derivatives

Organic Synthesis

属性

IUPAC Name |

2-[2-(diethylamino)ethoxy]-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-4-15(5-2)8-9-16-13-10-11(3)6-7-12(13)14/h6-7,10H,4-5,8-9,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPAFKQMZHAJCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=C(C=CC(=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

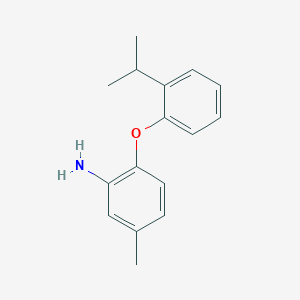

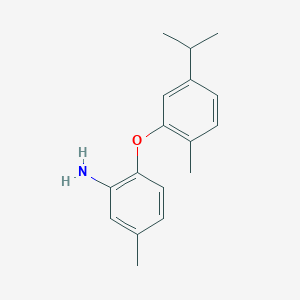

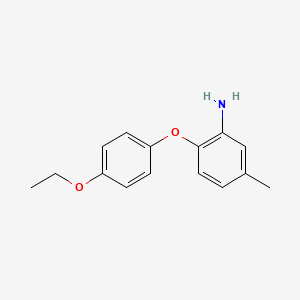

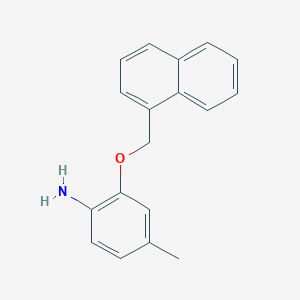

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3172431.png)

![2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline](/img/structure/B3172432.png)

![Methyl 4-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3172458.png)

![2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine](/img/structure/B3172467.png)

![5-Methyl-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172497.png)

![N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3172519.png)